![molecular formula C9H5ClO2 B13519624 4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
4-Chloro-6-ethynylbenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethynylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethynylbenzo[d][1,3]dioxole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzo[d][1,3]dioxole derivative.
Ethynylation: The ethynyl group is introduced at the 6-position through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of an ethynylating agent like trimethylsilylacetylene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-ethynylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
4-Chloro-6-ethynylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethynylbenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the chlorine atom can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
4-Chlorobenzo[d][1,3]dioxole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
6-Ethynylbenzo[d][1,3]dioxole: Lacks the chlorine atom, affecting its chemical properties and reactivity.
4-Bromo-6-ethynylbenzo[d][1,3]dioxole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 4-Chloro-6-ethynylbenzo[d][1,3]dioxole is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H5ClO2 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-6-ethynyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-3-7(10)9-8(4-6)11-5-12-9/h1,3-4H,5H2 |
InChI Key |
GAYUVDAPXSONGL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C(=C1)Cl)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


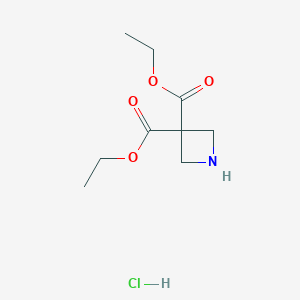


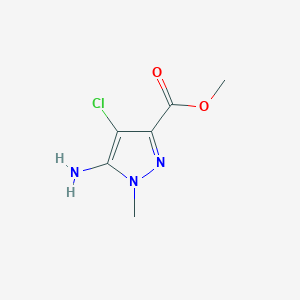
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)


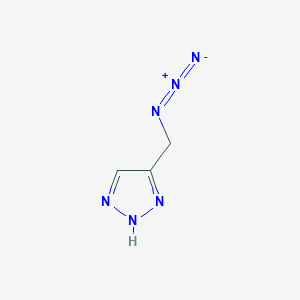
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
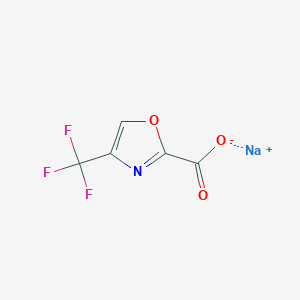

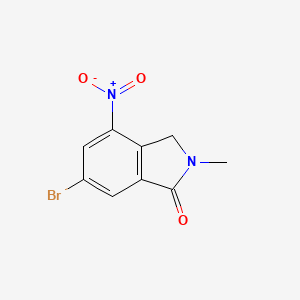
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
